molecular formula C22H24N2O3 B14965470 1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide

1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide

Cat. No.: B14965470
M. Wt: 364.4 g/mol
InChI Key: IVGXJRWKQWYHIP-UHFFFAOYSA-N
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Description

1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional Group Modifications: Subsequent steps involve introducing the butyl group, hydroxyl group, and carboxylic acid moiety through various organic reactions such as alkylation, hydroxylation, and carboxylation.

    Amide Formation: The final step involves coupling the carboxylic acid with 2,6-dimethyl-phenylamine using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a basic quinoline structure.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinoline-3-carboxylic acid: A related compound with similar functional groups.

Uniqueness

1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-4-5-13-24-17-12-7-6-11-16(17)20(25)18(22(24)27)21(26)23-19-14(2)9-8-10-15(19)3/h6-12,25H,4-5,13H2,1-3H3,(H,23,26)

InChI Key

IVGXJRWKQWYHIP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O

Origin of Product

United States

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